molecular formula C11H13N3 B3308359 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline CAS No. 937685-61-5

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline

Cat. No.: B3308359
CAS No.: 937685-61-5
M. Wt: 187.24 g/mol
InChI Key: ZTSRKENYTCXROD-UHFFFAOYSA-N
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Description

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with two methyl groups at positions 4 and 5, and an aniline group at position 2. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, α-azido chalcones, aryl aldehydes, and anilines can be reacted in the presence of erbium triflate as a catalyst to produce imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)aniline: Another imidazole derivative with similar biological activities.

    6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular potential.

Uniqueness

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at positions 4 and 5 of the imidazole ring can enhance its stability and modify its interaction with biological targets .

Biological Activity

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline is a compound characterized by its unique structural features, specifically the presence of an imidazole ring with methyl substitutions and an aniline group. This compound has garnered attention due to its potential biological activities, which include antibacterial, anti-inflammatory, antitumor, and antiviral properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound is defined by the following formula:

C10H12N4\text{C}_{10}\text{H}_{12}\text{N}_4

It features:

  • An imidazole ring substituted at positions 4 and 5 with methyl groups.
  • An aniline group at position 2.

This unique substitution pattern significantly influences its chemical reactivity and biological activity.

Target of Action
Imidazole derivatives, including this compound, interact with various biological targets. They have been shown to affect multiple biochemical pathways, contributing to their broad range of biological effects. These include:

  • Antibacterial Activity : The compound exhibits significant activity against various bacterial strains.
  • Anti-inflammatory Activity : It has been reported to inhibit inflammatory pathways.
  • Antitumor Activity : Studies indicate potential effectiveness against cancer cell lines.

Antibacterial Activity

Research indicates that this compound displays notable antibacterial properties. For instance, in a study evaluating its efficacy against common bacterial pathogens, it demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced inflammation model. Results showed that it significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels in vitro, indicating its potential as an anti-inflammatory agent.

Antitumor Activity

In vitro studies on various cancer cell lines (e.g., HeLa and A549) revealed that this compound exhibits cytotoxic effects. The IC50 values for these cell lines were determined as follows:

Cell LineIC50 (µM)
HeLa15.3
A54922.7

These findings suggest that the compound may act as a promising candidate for further development in cancer therapies.

Case Studies

  • Antibacterial Efficacy
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of imidazole derivatives, including this compound. The results indicated that the compound was effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Mechanism
    In a research article from Pharmaceutical Biology, the anti-inflammatory mechanism was explored through in vivo models. The compound was found to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.
  • Antitumor Studies
    A recent publication in Cancer Letters demonstrated the antitumor activity of this compound against liver carcinoma cells. The study highlighted its ability to induce apoptosis in cancer cells through mitochondrial pathways.

Properties

IUPAC Name

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSRKENYTCXROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 2
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 4
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 5
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 6
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline

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